Rosiptor acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rosiptor, also known as AQX-1125 is a potent and selective SHIP1 activator currently in clinical development. AQX-1125 inhibited Akt phosphorylation in SHIP1-proficient but not in SHIP1-deficient cells, reduced cytokine production in splenocytes, inhibited the activation of mast cells and inhibited human leukocyte chemotaxis. AQX-1125 suppresses leukocyte accumulation and inflammatory mediator release in rodent models of pulmonary inflammation and allergy. As shown in the mouse model of LPS-induced lung inflammation, the efficacy of the compound is dependent on the presence of SHIP1. Pharmacological SHIP1 activation may have clinical potential for the treatment of pulmonary inflammatory diseases.
科学研究应用
1. Insulin Sensitizing Activity
The ethyl acetate fraction of Acorus calamus L., similar in function to rosiglitazone (a type of Rosiptor acetate), has shown potential in treating diabetes and cardiovascular complications without body weight gain. It exhibited insulin sensitizing activity and antidiabetic effects, both in vitro and in vivo (Wu et al., 2009).
2. Impact on Obesity
Rosiglitazone, another form of Rosiptor acetate, has been studied for its effects on diet-induced obesity. It has shown potential in suppressing fat accumulation and altering lipid metabolism in experimental models, suggesting its usefulness in managing obesity-related conditions (Hong et al., 2009).
3. Cardiovascular Disease Management
In the context of cardiovascular disease, rosiglitazone, a variant of Rosiptor acetate, appears to have beneficial effects on oxidative stress, which is a key factor in the development and progression of cardiovascular diseases. This suggests its potential utility in managing these conditions (Hamilton et al., 2004).
4. Gene Transcription Modulation
Rosiglitazone also plays a significant role in modulating gene transcription, especially in the context of adipocytes, which could have implications for anti-diabetic drug development (Step et al., 2014).
5. Cancer Research
Recent studies have reported significant anticancer effects of rosiglitazone on various human malignant tumor cells. It can exert anticancer effects both through PPARγ-dependent and PPARγ-independent pathways, suggesting its potential in cancer therapy (Dang et al., 2018).
6. Neuroprotective Effects
Rosiglitazone has shown protective effects against acetaldehyde-induced apoptosis in neuroblastoma cells, indicating potential therapeutic applications for neurodegenerative diseases like Parkinson's disease (Jung et al., 2006).
7. Bone Health
Rosiglitazone has been associated with bone health, specifically in the context of diabetes treatment. It influences bone mineral density and has been shown to affect osteoblast and adipocyte differentiation from bone marrow progenitors (Rzońca et al., 2004).
8. Diabetes and Cognitive Function
Rosiglitazone has been studied for its effects on cognitive function in diabetes. It improves memory and synaptic plasticity in diabetic models, suggesting a novel PPARγ-BDNF molecular signaling mechanism that could be targeted for cognitive impairment therapy (Kariharan et al., 2015).
9. Vascular Function
In patients with type 2 diabetes, rosiglitazone has shown improvements in vascular reactivity and insulin sensitivity, providing insights into its potential benefits in vascular health (Natali et al., 2004).
10. Renal Injury
Rosiglitazone has demonstrated renoprotective effects in hypertensive models, suggesting its potential in preventing the progression of renal injury in hypertension (Bae et al., 2010).
属性
CAS 编号 |
782487-29-0 |
---|---|
产品名称 |
Rosiptor acetate |
分子式 |
C22H39NO4 |
分子量 |
381.557 |
IUPAC 名称 |
(1S,3S,4R)-4-((3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methyleneoctahydro-1H-inden-5-yl)-3-(hydroxymethyl)-4-methylcyclohexan-1-ol acetate |
InChI |
InChI=1S/C20H35NO2.C2H4O2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22;1-2(3)4/h14-18,22-23H,1,4-12,21H2,2-3H3;1H3,(H,3,4)/t14-,15+,16+,17+,18+,19-,20+;/m1./s1 |
InChI 键 |
CQIBMEIJDDUKHP-BAHZVNHDSA-N |
SMILES |
CC(=O)O.C[C@@]1(CC[C@@H](C[C@@H]1CO)O)[C@H]2CC[C@]3([C@H]([C@@H]2CN)CCC3=C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AQX-1125; AQX 1125; AQX1125; AQX-1125 acetate; Rosiptor acetate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。